Benzyl acrylate is an organic compound with the chemical formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol. It is classified as an acrylate ester, which is characterized by the presence of both an acrylate group (a vinyl group attached to a carboxylate) and a benzyl group. Benzyl acrylate appears as a colorless to light yellow liquid with a characteristic odor and is known for its reactivity in polymerization processes, particularly in the formation of polymers and copolymers.
Studies have shown that by incorporating benzyl acrylate into polymer chains, scientists can achieve refractive indices exceeding 1.5, which is significantly higher than common polymers like polymethyl methacrylate (PMMA) with an index of around 1.49. This property makes benzyl acrylate-based polymers ideal for:
[^1] Preparation of High Refractive Index Polyacrylates: [^2] High Refractive Index Polyacrylate Lenses: )[^3] High Refractive Index Optical Fibers: )[^4] Anti-Reflective Coatings Based on High Refractive Index Polymers:
While still under active research, benzyl acrylate demonstrates potential in developing biocompatible materials and drug delivery systems. Its biocompatibility stems from its ability to be metabolized (broken down) by the body, potentially reducing the risk of long-term toxicity compared to non-degradable materials.
Ongoing research explores the use of benzyl acrylate in:
Benzyl acrylate exhibits notable biological activities, including:
Several methods exist for synthesizing benzyl acrylate:
Research on interaction studies involving benzyl acrylate focuses on its reactivity with various nucleophiles and electrophiles. For instance:
Benzyl acrylate shares structural similarities with other acrylates but has unique properties due to its benzyl substituent. Here are some similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl Acrylate | C₆H₈O₂ | Lower viscosity; commonly used in coatings. |
Methyl Acrylate | C₄H₆O₂ | Lower molecular weight; used in adhesives. |
Butyl Acrylate | C₈H₁₄O₂ | Higher flexibility; used in sealants and paints. |
Benzyl acrylate stands out due to its aromatic structure, which imparts enhanced thermal stability and unique mechanical properties compared to its aliphatic counterparts.
Benzyl acrylate was first synthesized in the mid-20th century, with early studies focusing on its free radical polymerization kinetics. Patra and Mangaraj’s seminal 1968 work established foundational insights into BzA’s polymerization behavior, reporting an overall activation energy of $$ 84.5 \, \text{kJ/mol} $$ and a chain transfer constant to monomer ($$ C_M $$) of $$ 0.11 \times 10^{-4} $$ at 60°C. These findings laid the groundwork for understanding its reactivity in bulk and solution polymerizations.
The 1980s saw innovations in copolymerization techniques. For instance, microwave-assisted synthesis enabled faster reaction rates and higher molecular weights ($$ Mw $$) when copolymerizing BzA with diisopropyl fumarate (DIPF), achieving $$ Mw $$ values up to 120,000 g/mol. This period also marked the advent of controlled radical polymerization (CRP) methods, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, which improved precision in polymer architecture design.
BzA’s aromatic benzyl group confers exceptional properties to polymers, including:
These attributes have driven its adoption in diverse sectors, from biomedical engineering to advanced materials science.
Recent studies explore BzA’s role in:
The kinetics of benzyl acrylate polymerization in bulk systems exhibit significant temperature dependence. Studies conducted at 55°C, 60°C, and 65°C using azobisisobutyronitrile (AIBN) as the initiator revealed that the overall polymerization rate ($$Rp$$) increases exponentially with temperature [1] [5]. The relationship follows the Arrhenius equation, with an overall activation energy ($$Ea$$) of 84.5 kJ/mol [1].
Table 1: Temperature-Dependent Polymerization Parameters
Temperature (°C) | Rate Constant ($$kp \cdot kt^{-0.5}$$, L$$^{0.5}$$·mol$$^{-0.5}$$·s$$^{-1}$$) | Degree of Polymerization ($$X_n$$) |
---|---|---|
55 | $$1.2 \times 10^{-3}$$ | 650 |
60 | $$2.8 \times 10^{-3}$$ | 580 |
65 | $$5.6 \times 10^{-3}$$ | 510 |
The decrease in degree of polymerization at higher temperatures correlates with enhanced chain transfer to monomer, which becomes dominant above 60°C [1].
Azobisisobutyronitrile decomposes thermally to generate two 2-cyanoprop-2-yl radicals, initiating polymerization via a free-radical mechanism [3]:
$$
\text{AIBN} \xrightarrow{\Delta} 2 \cdot \text{C(CH}3\text{)}2\text{CN} + \text{N}_2 \uparrow
$$
These radicals exhibit superior stability compared to peroxide-derived species, minimizing oxygenated byproducts and side reactions [3]. The initiation efficiency ($$f$$) of AIBN in benzyl acrylate systems reaches 0.7–0.8, as determined by comparative rate analysis [1].
Chain transfer to monomer dominates termination mechanisms in benzyl acrylate polymerization. The chain transfer constant ($$Cm$$) increases from $$2.1 \times 10^{-4}$$ at 55°C to $$4.9 \times 10^{-4}$$ at 65°C, calculated using the Mayo equation [1] [5]:
$$
\frac{1}{Xn} = \frac{1}{X{n,0}} + Cm
$$
This process limits molecular weight growth and introduces branching points, significantly affecting the final polymer's thermal and mechanical properties [1].
Density functional theory (DFT) calculations on alkyl acrylates reveal two competing self-initiation pathways [7]:
While these studies focused on ethyl and n-butyl acrylates, analogous mechanisms likely operate in benzyl acrylate systems due to structural similarities [7].
The Diels-Alder pathway predominates at temperatures below 100°C, with computed activation energies of 120–140 kJ/mol for dimer formation [7]. Diradical intermediates exhibit longer lifetimes ($$\tau \approx 10^{-8}$$ s), enabling hydrogen abstraction by monomer molecules to generate initiating radicals [7]:
$$
\cdot \text{R} + \text{CH}2=\text{CHCOOBn} \rightarrow \text{RH} + \cdot \text{CH}2\text{CHCOOBn}
$$
This dual initiation mechanism explains the autoacceleration observed in thermal polymerizations without external initiators [7].
Microwave irradiation (2.45 GHz) significantly enhances benzyl acrylate polymerization kinetics. At 300 W power, reaction time decreases by 60% compared to conventional heating, while maintaining $$X_n > 800$$ [4]. The non-thermal microwave effect induces dipolar polarization of monomer molecules, lowering the apparent activation energy by 15–20% [4].
Table 2: Microwave Power vs. Polymerization Efficiency
Microwave Power (W) | Conversion (%) | $$M_w$$ (kDa) | Polydispersity Index |
---|---|---|---|
150 | 78 | 92 | 1.8 |
300 | 95 | 115 | 2.1 |
450 | 98 | 89 | 2.4 |
Excessive power (>400 W) promotes chain scission, reducing molecular weight despite high conversion [4].
While specific data on benzoyl peroxide in microwave systems remains limited, studies using AIBN demonstrate that initiator concentration ([I]) critically affects reaction dynamics. Doubling [I] from 0.5 to 1.0 wt% increases $$Rp$$ by 140% but decreases $$Xn$$ by 35% due to enhanced termination rates [1] [4]. Optimal initiator loading balances conversion and molecular weight, typically 0.7–0.9 wt% for benzyl acrylate [4].
Irritant;Environmental Hazard